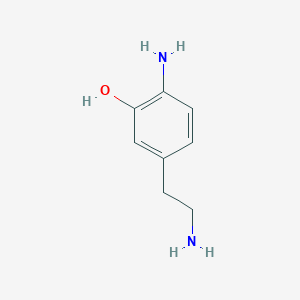
4-Amino-3-hydroxyphenylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxyphenylethylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Melanin Research
4-AHPEA is primarily recognized as a degradation product of pheomelanin, which is a type of melanin found in various biological systems. Its analysis is crucial for understanding the biochemical pathways of melanin synthesis and degradation.
Analytical Techniques
The compound is often analyzed using High-Performance Liquid Chromatography (HPLC), which allows for the precise quantification of melanin markers. Recent studies have highlighted methods involving hydroiodic acid (HI) hydrolysis to convert melanin into 4-AHPEA, facilitating its detection alongside other markers such as pyrrole-2,3-dicarboxylic acid (PDCA) and thiazole-2,4,5-tricarboxylic acid (TTCA) .
Case Studies
- In a study investigating the levels of neuromelanin in the substantia nigra of Parkinson's disease (PD) patients, researchers found that 4-AHPEA levels were significantly lower compared to control groups, suggesting its potential as a biomarker for neurodegenerative conditions .
- Another study demonstrated that 4-AHPEA can be effectively used to differentiate between pheomelanin and eumelanin in human tissues, providing insights into the composition of neuromelanin and its implications for aging and disease .
Neurological Implications
The role of 4-AHPEA extends into neurological research, particularly concerning its association with neurodegenerative diseases.
Biomarker Potential
4-AHPEA has been identified as a potential biomarker for assessing oxidative stress related to neuromelanin in the brain. Elevated levels of this compound may indicate increased pheomelanin production, which has been linked to oxidative damage in neuronal cells .
Therapeutic Insights
Research suggests that understanding the pathways involving 4-AHPEA could lead to novel therapeutic strategies targeting oxidative stress in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By modulating melanin synthesis or degradation pathways, it may be possible to mitigate some of the neurotoxic effects associated with these conditions.
Summary Table of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Melanin Analysis | HPLC with HI hydrolysis | 4-AHPEA serves as a marker for pheomelanin |
| Neurological Studies | Comparative analysis in PD patients | Lower levels of 4-AHPEA correlate with disease severity |
| Therapeutic Research | Investigating oxidative stress pathways | Potential for developing neuroprotective strategies |
Propiedades
Número CAS |
104083-77-4 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-amino-5-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,9-10H2 |
Clave InChI |
IUAIZBWUVPEDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)O)N |
SMILES canónico |
C1=CC(=C(C=C1CCN)O)N |
Key on ui other cas no. |
104083-77-4 |
Sinónimos |
4-amino-3-hydroxyphenylethylamine AHPEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















